8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused tetrazole and pyridine structure. This compound is characterized by the presence of bromine and methyl groups, which significantly influence its chemical behavior and potential applications. The tetrazolo[1,5-a]pyridine framework is notable for its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, which have been extensively documented in scientific literature. It is also available from specialized chemical suppliers for research purposes.
8-Bromo-6-methyltetrazolo[1,5-a]pyridine belongs to the class of tetrazolo-pyridines, which are recognized for their diverse pharmacological properties. This classification highlights its relevance in drug discovery and development.
The synthesis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine can be achieved through several methodologies:
For instance, a common approach involves starting with a suitable 2-aminopyridine derivative and reacting it with azides under controlled conditions to form the tetrazole ring. The introduction of bromine can be achieved through halogenation reactions using brominating agents such as N-bromosuccinimide.
The molecular structure of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine consists of a pyridine ring fused to a tetrazole ring. The bromine atom is located at position 8, while a methyl group is positioned at 6 on the pyridine moiety.
The molecular formula is , and its molecular weight is approximately 227.06 g/mol. The compound's structural representation can be derived from its InChI key: InChI=1S/C7H7BrN4/c1-4-2-3-5(8)7(10-11-9)12-4/h2-3H,1H3,(H,10,11)(H,12) .
8-Bromo-6-methyltetrazolo[1,5-a]pyridine participates in various chemical reactions:
Common reagents used in these reactions include nucleophiles like sodium azide for substitutions and oxidizing agents such as potassium permanganate for oxidation processes.
The mechanism of action for 8-Bromo-6-methyltetrazolo[1,5-a]pyridine involves interactions with specific biological targets. Its tetrazole moiety may engage in hydrogen bonding with biomolecules, influencing various biochemical pathways.
Research indicates that compounds within this class may exhibit antimicrobial and anticancer activities due to their ability to interact with enzymes and receptors involved in cellular signaling pathways .
8-Bromo-6-methyltetrazolo[1,5-a]pyridine typically appears as a crystalline solid. Its melting point and solubility characteristics vary depending on the solvent used but are generally soluble in polar solvents like dimethyl sulfoxide.
The compound exhibits stability under normal laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile allows for various functionalization opportunities which can be exploited in synthetic chemistry .
8-Bromo-6-methyltetrazolo[1,5-a]pyridine has significant applications in medicinal chemistry due to its biological activities. It is being investigated for potential use as:
The construction of the tetrazolo[1,5-a]pyridine core represents the foundational step in synthesizing 8-bromo-6-methyltetrazolo[1,5-a]pyridine. Two principal methodologies dominate this transformation:
Halopyridine-Azide Cyclization: 2-Halopyridine precursors undergo annulation with azide sources to form the tetrazole ring. This method employs trimethylsilyl azide (TMSN₃) activated by tetrabutylammonium fluoride hydrate (TBAF) under mild conditions (60–80°C). The fluoride ion desilylates TMSN₃ to generate reactive hydrazoic acid (HN₃), which attacks the electron-deficient C2 position of the pyridine ring. Subsequent intramolecular cyclization eliminates hydrogen halide to yield the bicyclic system [7] [9].
Pyridine N-Oxide Rearrangement: Pyridine N-oxides react with sulfonyl azides (e.g., tosyl azide) or phosphoryl azides (e.g., diphenyl phosphorazidate, DPPA) at elevated temperatures (100–120°C). This one-pot process involves nucleophilic attack by the azide at the N-oxide oxygen, generating an unstable intermediate that spontaneously rearranges to the tetrazolo[1,5-a]pyridine scaffold [7].
Table 1: Comparison of Tetrazolo[1,5-a]pyridine Cyclization Methods
Precursor | Reagent System | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
2-Halopyridine | TMSN₃/TBAF (1.2 equiv/0.1 equiv) | 80°C, 8–12 hrs | 65–78% | Regioselective, functional group tolerance |
Pyridine N-oxide | DPPA (1.5 equiv), pyridine | 100°C, solvent-free, 3 hrs | 70–85% | No metal catalyst, scalable |
Pyridine N-oxide | TsN₃ (2.0 equiv) | Toluene, 110°C, 6 hrs | 60–75% | Commercial reagent availability |
The 6-methyl substituent is typically installed prior to cyclization. For example, 2-halo-6-methylpyridine serves as a direct precursor, where the methyl group remains inert during azide-mediated ring closure [7] [9].
Regioselective bromination at the C8 position of the tetrazolo[1,5-a]pyridine core faces challenges due to the compound’s electron-deficient nature and competing reaction sites. Two strategies prevail:
Methyl group introduction primarily occurs via two pathways:
Table 2: Bromination Methods for 6-Methyltetrazolo[1,5-a]pyridine
Method | Reagents | Conditions | Regioselectivity (C8:C5) | Yield |
---|---|---|---|---|
Electrophilic bromination | Br₂ (1.1 equiv), AcOH | 0°C → 25°C, 1 hr | 9:1 | 68% |
Oxidative bromination | NaBr (1.2 equiv), K₂S₂O₈ (1.5 equiv), H₂O | 80°C, 2 hrs | >19:1 | 82% |
N-Bromosuccinimide (NBS) | NBS (1.0 equiv), DMF | 25°C, 12 hrs | 4:1 | 45% |
The methyl group’s electronic influence significantly enhances bromination regioselectivity at C8, as confirmed by NMR studies of analogous compounds [5] [8].
The TMSN₃/TBAF system enables efficient tetrazole ring formation under non-acidic conditions, critical for acid-sensitive substrates. The mechanism proceeds via three coordinated steps:
TBAF’s catalytic role extends beyond desilylation:
Table 3: Optimization of TMSN₃/TBAF-Mediated Cyclization
TMSN₃ (equiv) | TBAF (mol%) | Temperature | Time (hrs) | Yield (%) |
---|---|---|---|---|
1.0 | 0 | 80°C | 24 | <5% |
1.2 | 5 | 80°C | 12 | 52% |
1.5 | 10 | 80°C | 8 | 73% |
2.0 | 20 | 100°C | 6 | 68% |
Critical reaction parameters include stoichiometry (≥1.5 equiv TMSN₃), catalytic TBAF (5–10 mol%), and anhydrous conditions to prevent reagent hydrolysis. Microwave assistance has reduced reaction times to <1 hour but risks decomposition of the thermally sensitive tetrazole product [7] [9].
The 8-bromo substituent serves as a versatile handle for structural diversification via palladium-catalyzed cross-coupling. Key reactions include:
Ligand design significantly impacts coupling efficiency. Bulky electron-rich phosphines (e.g., 1-phosphinoimidazo[1,5-a]pyridine ligands) accelerate oxidative addition at C–Br bonds while stabilizing Pd(0) intermediates. These ligands, derived from 2-aminomethylpyridine, facilitate couplings with heteroarylboronic acids that fail with traditional ligands [9].
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Reaction Type | Conditions | Representative Product | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂ (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2.0 equiv), toluene/H₂O, 90°C | 8-(4-Methylphenyl)-6-methyltetrazolo[1,5-a]pyridine | 89% |
Buchwald-Hartwig | Piperidine (2.0 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv), dioxane, 100°C | 8-(Piperidin-1-yl)-6-methyltetrazolo[1,5-a]pyridine | 93% |
Carbonylative | Morpholine (3.0 equiv), Pd(dppf)Cl₂ (5 mol%), CO (3 atm), iPr₂NEt (3.0 equiv), DMF, 120°C | 8-(Morpholine-4-carbonyl)-6-methyltetrazolo[1,5-a]pyridine | 68% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7